(2-Piperidinopyrid-4-yl)methanol
Overview
Description
(2-Piperidinopyrid-4-yl)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : Ágai et al. (2004) developed a convenient, scalable, and environmentally benign method for synthesizing 2- and 4-substituted benzylpiperidines, which include compounds like (2-Piperidinopyrid-4-yl)methanol. This method involves the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-yl)methanols and aryl(pyridin-yl)methanones using a Pd/C catalyst (Ágai et al., 2004).
Crystal Structure Analysis : Several studies have focused on the synthesis and crystal structure analysis of compounds structurally related to this compound. For instance, Girish et al. (2008) characterized [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, revealing details about its molecular conformation and crystal class (Girish et al., 2008).
Potential Biological Activities : The synthesis and evaluation of diphenyl(sulphonylpiperidin-4-yl)methanol derivatives for their antiproliferative activity have been studied by Prasad et al. (2010). This research explored the potential biological applications of such derivatives in inhibiting cell proliferation in various human cell lines (Prasad et al., 2010).
Catalytic Applications : Kamiguchi et al. (2007) investigated the N-alkylation of amines with primary alcohols using halide clusters, where piperidine, a structurally related compound, was used. This study provides insights into the catalytic applications of piperidine derivatives in chemical transformations (Kamiguchi et al., 2007).
Theoretical Studies : Theoretical studies have also been conducted, like the application of two-dimensional NMR spectroscopy for studying substituted piperidine derivatives, which is relevant to understanding the molecular structure and dynamics of this compound (Cholli & Pennino, 1988).
Safety and Hazards
“(2-Piperidinopyrid-4-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Piperidine derivatives, which include (2-piperidinopyrid-4-yl)methanol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
The mode of action of this compound involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst. The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Action Environment
It’s known that the compound has a boiling point of 3890±320 °C and a density of 1139±006 g/cm3 .
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQDFPCLEBLUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594595 | |
Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888070-04-0 | |
Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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